molecular formula C8H11N3O4 B12408059 1-(alpha-L-Threofuranosyl)cytosine

1-(alpha-L-Threofuranosyl)cytosine

Cat. No.: B12408059
M. Wt: 213.19 g/mol
InChI Key: RPXKLKGKUUDJFW-RUJZHYJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:

  • Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
  • Deprotection and purification to obtain the final product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.

Scientific Research Applications

1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of modified nucleic acids.

    Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.

    Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:

    2’-Deoxycytidine: Another nucleoside analog with anticancer properties.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1

InChI Key

RPXKLKGKUUDJFW-RUJZHYJYSA-N

Isomeric SMILES

C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

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